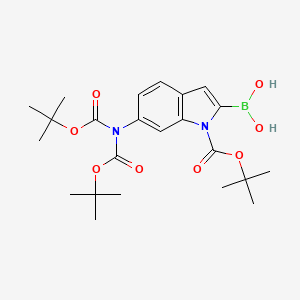
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a complex organic compound that features a boronic acid functional group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) protecting groups are used to protect the amino functionalities during the synthesis. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
(6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology
In biological research, this compound can be used to develop boron-containing drugs. Boron has unique properties that can enhance the biological activity of certain compounds, making them more effective as therapeutic agents.
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes, making them useful in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique chemical properties make it suitable for various applications, including sensors and catalysts.
作用機序
The mechanism of action of (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain such functional groups. This interaction can disrupt the enzyme’s activity, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
Indole-3-boronic acid: Another indole-based boronic acid with similar reactivity.
(4-(tert-Butoxycarbonyl)phenyl)boronic acid: A boronic acid with a different aromatic core but similar protecting groups.
Uniqueness
What sets (6-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid apart is its combination of an indole core with multiple Boc-protected amino groups and a boronic acid functional group. This unique structure provides distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C23H33BN2O8 |
|---|---|
分子量 |
476.3 g/mol |
IUPAC名 |
[6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25(19(28)33-22(4,5)6)15-11-10-14-12-17(24(30)31)26(16(14)13-15)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3 |
InChIキー |
CQWVQDQUFCPYQN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


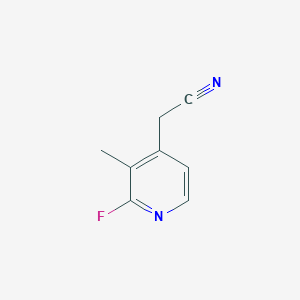


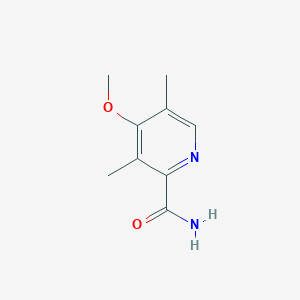
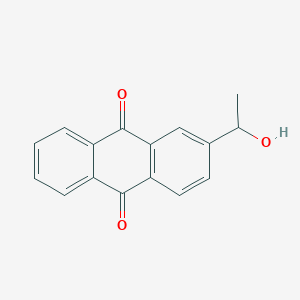

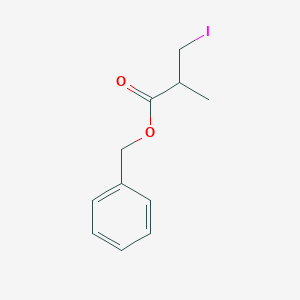
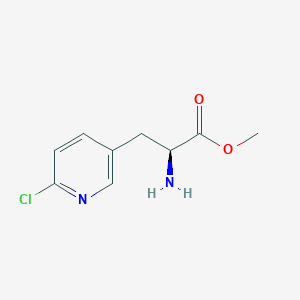
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)





